Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes.
Biochemical and Physiological Effects
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate in lab experiments is its high purity and stability. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the compound may not be suitable for all types of experiments, and further research is needed to determine its full range of applications.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate. Some possible areas of investigation include:
- Further studies on the compound's mechanism of action and potential targets for drug development
- Investigations into the compound's potential as a treatment for various diseases, including cancer, diabetes, and inflammation
- Studies on the compound's toxicity and safety profile
- Investigations into the compound's potential as an antioxidant or anti-aging agent
- Studies on the compound's interactions with other drugs and compounds
Overall, Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a promising compound with many potential applications in scientific research. Further investigation is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves the reaction between ethyl 2-bromoacetate and 5-tert-butyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields the desired product with high purity.
Wissenschaftliche Forschungsanwendungen
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has been used in various scientific research applications. One of its primary uses is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Eigenschaften
CAS-Nummer |
126910-62-1 |
---|---|
Produktname |
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Molekularformel |
C10H17N3O2S |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
ethyl 2-[(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H17N3O2S/c1-5-15-7(14)6-16-9-11-8(12-13-9)10(2,3)4/h5-6H2,1-4H3,(H,11,12,13) |
InChI-Schlüssel |
FPYDVQKSPYFIAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NNC(=N1)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)CSC1=NNC(=N1)C(C)(C)C |
Synonyme |
3-(1,1-dimethylethyl)-5-(ethoxycarboxy)-methylthio-1,2,4-triazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.